Cas no 88280-58-4 (3-Bromo-N-phenylaniline)

3-Bromo-N-phenylaniline structure
3-Bromo-N-phenylaniline structure
Product Name:3-Bromo-N-phenylaniline
CAS-Nr.:88280-58-4
MF:C12H10BrN
MW:248.118502140045
MDL:MFCD07369780
CID:709381
PubChem ID:14958606
Update Time:2025-08-03

3-Bromo-N-phenylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzenamine,3-bromo-N-phenyl-
    • 3-BROMO DIPHENYL AMINE
    • 3-bromo-N-phenylaniline
    • 3-bromo-N-phenylBenzenamine
    • 3-Brom-diphenylamin
    • 3-bromo-N-phenylalanine
    • Benzenamine,3-bromo-N-phenyl
    • 3-Bromo-N-phenylbenzenamine (ACI)
    • Diphenylamine, 3-bromo- (6CI, 7CI)
    • 3-Bromodiphenylamine
    • N-(3-Bromophenyl)aniline
    • 88280-58-4
    • CS-0204458
    • Z1269211899
    • N-(3-bromophenyl)benzenamine
    • EN300-135145
    • DA-01629
    • DTXSID30566088
    • N-(3-bromophenyl)-aniline
    • BS-29716
    • AKOS030639993
    • SY152620
    • MFCD07369780
    • 3-BROMODIPHENYLAMINE 97
    • 3-Bromodiphenylamine, 97%
    • 3-BROMODIPHENYLAMINE97
    • SCHEMBL72905
    • E85428
    • 3-Bromo-N-phenylaniline
    • MDL: MFCD07369780
    • Inchi: 1S/C12H10BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
    • InChI-Schlüssel: IXTBFWCKFRFDOO-UHFFFAOYSA-N
    • Lächelt: BrC1C=C(NC2C=CC=CC=2)C=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 247.00000
  • Monoisotopenmasse: 246.99966g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 166
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topologische Polaroberfläche: 12Ų

Experimentelle Eigenschaften

  • Dichte: 1.435 g/mL at 25 °C(lit.)
  • Siedepunkt: 239-287 °C (DSC)(lit.)
  • Flammpunkt: >230 °F
  • Brechungsindex: n20/D 1.671(lit.)
  • PSA: 12.03000
  • LogP: 4.26570

3-Bromo-N-phenylaniline Sicherheitsinformationen

3-Bromo-N-phenylaniline Zolldaten

  • HS-CODE:2921440000
  • Zolldaten:

    China Zollkodex:

    2921440000

    Übersicht:

    292144000. Diphenylamin und seine Derivate und ihre Salze. MwSt:17,0%.; Steuerrückerstattungssatz:17,0%.; Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    292144000. Diphenylamin und seine Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:17,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

3-Bromo-N-phenylaniline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B504650-10mg
3-Bromo-N-phenylaniline
88280-58-4
10mg
$ 50.00 2022-06-07
TRC
B504650-50mg
3-Bromo-N-phenylaniline
88280-58-4
50mg
$ 65.00 2022-06-07
TRC
B504650-100mg
3-Bromo-N-phenylaniline
88280-58-4
100mg
$ 80.00 2022-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
654248-1G
3-Bromo-N-phenylaniline
88280-58-4 97%
1G
¥561.02 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
654248-10G
3-Bromo-N-phenylaniline
88280-58-4 97%
10G
¥1423.18 2022-02-24
eNovation Chemicals LLC
Y1193212-5g
3-Bromo-N-phenylaniline
88280-58-4 95%
5g
$715 2024-07-20
Enamine
EN300-135145-0.05g
3-bromo-N-phenylaniline
88280-58-4 95.0%
0.05g
$19.0 2025-02-21
Enamine
EN300-135145-0.1g
3-bromo-N-phenylaniline
88280-58-4 95.0%
0.1g
$19.0 2025-02-21
Enamine
EN300-135145-0.25g
3-bromo-N-phenylaniline
88280-58-4 95.0%
0.25g
$19.0 2025-02-21
Enamine
EN300-135145-0.5g
3-bromo-N-phenylaniline
88280-58-4 95.0%
0.5g
$24.0 2025-02-21

3-Bromo-N-phenylaniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Tungsten hexacarbonyl Solvents: Cyclopentyl methyl ether ;  24 h, 22 °C
Referenz
Light-Promoted Low-Valent-Tungsten-Catalyzed Ambient Temperature Amination of Boronic Acids with Nitroaromatics
Song, Heng ; et al, Journal of Organic Chemistry, 2022, 87(8), 5303-5314

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate ,  Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt; 6 h, 130 °C
1.2 18 h, 130 °C
Referenz
Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system
Tlili, Anis; et al, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 h, rt; 2 h, 110 °C
Referenz
Revealing Topological Influence of Phenylenediamine Unit on Physicochemical Properties of Donor-Acceptor-Donor-Acceptor Thermally Activated Delayed Fluorescent Macrocycles
Izumi, Saika; et al, Chemistry - An Asian Journal, 2020, 15(23), 4098-4103

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
Referenz
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Sulfolane ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Referenz
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction
Staudt, Markus; et al, Chemistry - A European Journal, 2022, 28(10),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  reflux
2.1 Solvents: Tetrahydrofuran ;  -30 °C; 1 h, -30 °C; 12 h, rt
3.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
Referenz
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Bromobenzene
Referenz
Synthetic methods and reactions. 188. Triflic acid catalyzed phenylamination of aromatics with phenyl azide
Olah, George A.; et al, Journal of Organic Chemistry, 1993, 58(24), 6900-1

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Molybdenum oxide (MoO3) (silica supported) Solvents: Toluene ;  2 min, rt
1.2 Reagents: Triphenylphosphine ;  24 h, 100 °C
Referenz
Reductive C-N Coupling of Nitroarenes: Heterogenization of MoO3 Catalyst by Confinement in Silica
Yang, Fu; et al, ChemSusChem, 2021, 14(16), 3413-3421

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Copper Solvents: Methanol ,  Water ;  8 h, rt
Referenz
Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan-Lam coupling reaction of aryl boronic acids and amines
Han, Yi; et al, Green Chemistry, 2018, 20(21), 4891-4900

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Oxygen ,  Diammonium cerium hexanitrate Catalysts: Cupric acetate Solvents: Toluene ;  12 h, rt
Referenz
Copper-catalyzed, ceric ammonium nitrate mediated N-arylation of amines
Gonela, Uma Maheshwar; et al, New Journal of Chemistry, 2019, 43(7), 2861-2864

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 h, rt
1.2 Reagents: Sodium tert-butoxide ;  2 h, 110 °C
Referenz
meta - and para -Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions
Hempe, Matthias; et al, Synthesis, 2017, 49(19), 4489-4499

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  Ammonia Catalysts: Cupric acetate ,  Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ,  Water ;  4 - 6 h, rt
1.2 30 min, rt
1.3 18 - 20 h, rt
Referenz
Visible-light-mediated photocatalytic sequential N-arylation: an eco-friendly synthetic route to unsymmetrical diarylamines and the imatinib drug
Sana, Sravani; et al, Organic Chemistry Frontiers, 2023, 10(18), 4573-4580

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt → -5 °C; 15 min, -5 °C
1.2 Reagents: 2-Iodoxybenzoic acid ;  5 min, -5 °C
1.3 Solvents: Acetonitrile ;  20 min, -5 °C; 3 h, -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
o-Iodoxybenzoic Acid Mediated N-Arylation of Aromatic Amines by Using Arylhydrazines as the Arylating Counterpart
Jadhav, Ravindra R.; et al, European Journal of Organic Chemistry, 2013, 2013(30), 6779-6783

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
Referenz
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Sodium acetate ,  Potassium hexafluorophosphate Catalysts: Cupric acetate ,  Ferrocenium hexafluorophosphate Solvents: Acetonitrile ;  60 °C
Referenz
Mediator-Enabled Electrocatalysis with Ligandless Copper for Anaerobic Chan-Lam Coupling Reactions
Walker, Benjamin R.; et al, Journal of the American Chemical Society, 2021, 143(16), 6257-6265

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  -30 °C; 1 h, -30 °C; 12 h, rt
2.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
Referenz
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → -20 °C; 2 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; -20 °C → rt
2.1 Solvents: Sulfolane ;  4 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Referenz
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction
Staudt, Markus; et al, Chemistry - A European Journal, 2022, 28(10),

3-Bromo-N-phenylaniline Raw materials

3-Bromo-N-phenylaniline Preparation Products

3-Bromo-N-phenylaniline Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:88280-58-4)3-BROMODIPHENYLAMINE 97
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Menge:200kg
Reinheit:99.9%
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Suzhou Senfeida Chemical Co., Ltd
(CAS:88280-58-4)3-BROMODIPHENYLAMINE 97
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Menge:200kg
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